N-Butyl-d9-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

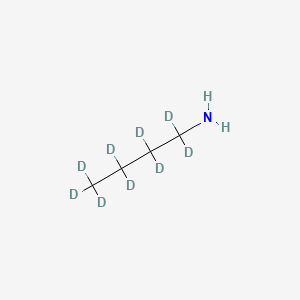

N-Butyl-d9-amine is a deuterated derivative of n-butylamine, a primary aliphatic amine. It is a colorless liquid with a boiling point of 78°C and a molecular weight of 89.2 g/mol. This compound is used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Butyl-d9-amine can be synthesized through the hydrogenation of butyronitrile using a cobalt/silicon dioxide catalyst . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by copper(II) triflate under solvent-free conditions at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-Butyl-d9-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylamine oxides.

Reduction: It can be reduced to form butylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Butylamine oxides.

Reduction: Butylamine.

Substitution: Various butylamine derivatives depending on the substituent used.

Applications De Recherche Scientifique

Pharmacological Applications

N-Butyl-d9-amine is primarily utilized in pharmacological research due to its role as a building block in the synthesis of various pharmaceuticals. Its unique isotopic labeling allows for better tracking and understanding of metabolic pathways during drug development.

Key Insights:

- Drug Development : The compound aids in reducing drug development failure rates by enabling more accurate metabolic profiling .

- Mechanism of Action : While specific pharmacodynamics data is limited, n-butylamine has shown potential as a substrate for various cytochrome P450 enzymes, suggesting its involvement in drug metabolism .

Mass Spectrometry Applications

This compound has been identified as an effective additive in mass spectrometry, particularly in enhancing the analysis of metabolite compositions through electrospray ionization (ESI).

Case Study:

A study compared the effectiveness of n-butylamine with traditional additives like ammonium hydroxide and formic acid. The findings indicated that n-butylamine significantly improved metabolite coverage and ionization efficiency in ESI negative mode. Specifically:

- Metabolite Detection : The use of n-butylamine led to the identification of 3,047 mass peaks across samples, demonstrating its superior capacity for enhancing signal intensity and coverage compared to other additives .

- Ionization Efficiency : The study revealed that n-butylamine provided a notable increase in the detection of high-molecular-weight metabolites, which are often challenging to analyze .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various organic compounds. Its deuterated form is particularly useful in studies requiring isotopic labeling.

Applications:

- Synthesis of Amides : this compound can be used to form amide bonds efficiently under mild conditions, facilitating the synthesis of complex molecules .

- Ligand Formation : The compound plays a role in stabilizing nanoparticle surfaces and enhancing their reactivity in various chemical reactions .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N-Butyl-d9-amine involves its interaction with specific molecular targets such as the 5-HT6 receptor. By binding to this receptor, it modulates the concentrations of neurotransmitters like dopamine and norepinephrine, which play crucial roles in neurological functions . This modulation can lead to therapeutic effects in the treatment of neurological disorders.

Comparaison Avec Des Composés Similaires

- N-Butylamine

- N-tert-Butylamine

- N-Propylamine

- N-Ethylamine

Comparison: N-Butyl-d9-amine is unique due to its deuterated nature, which makes it useful in research applications where isotopic labeling is required. This property distinguishes it from other similar compounds like N-Butylamine and N-tert-Butylamine, which do not have deuterium atoms. The presence of deuterium can affect the compound’s physical and chemical properties, making it valuable for specific scientific studies .

Activité Biologique

N-Butyl-d9-amine, a deuterated form of n-butylamine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄H₉N

- Deuteration : The presence of deuterium (d) atoms in the structure enhances its stability and alters its metabolic pathways compared to its non-deuterated counterpart.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : this compound may influence neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. Its structural similarity to other amines allows it to interact with receptors in the central nervous system (CNS).

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various cell types.

- Cell Proliferation and Apoptosis : Research indicates that N-butyl derivatives can affect cell cycle regulation and apoptosis, potentially leading to anticancer effects.

Case Studies and Experimental Data

-

Cytotoxicity Against Cancer Cells :

- A study assessed the anticancer properties of various amines, including N-butyl derivatives. The results indicated that increasing the length of the alkyl chain enhances cytotoxicity against cancer cell lines due to improved membrane permeability and interaction with cellular targets .

- In vitro tests showed that N-butyl derivatives induced apoptosis in human oral cancer cells, as evidenced by DAPI staining which revealed nuclear fragmentation and membrane blebbing .

-

Neuroprotective Effects :

- A molecular docking study explored the interaction of this compound with cholinesterase enzymes (AChE and BChE). The compound exhibited significant inhibition rates, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

- The inhibition data is summarized in the following table:

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 71.8 ± 0.6 | 36.2 ± 2.1 |

| Tacrine | 89.6 ± 0.2 | 80.9 ± 0.6 |

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.